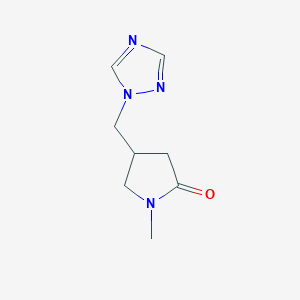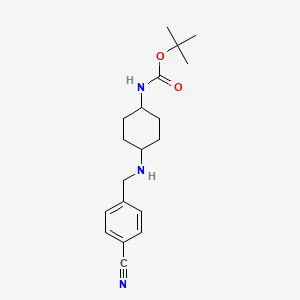![molecular formula C14H15N3O2S B2949725 2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097895-34-4](/img/structure/B2949725.png)
2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Pyrrolidine compounds can be synthesized through ring construction from different cyclic or acyclic precursors . Thiophene derivatives can be synthesized through various methods including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring due to pseudorotation also contributes to the three-dimensional coverage .Chemical Reactions Analysis
The pyrrolidine ring can be functionalized, for example, through proline derivatives . The thiophene ring can also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For pyrrolidine, the stereogenicity of carbons is one of the most significant features .Applications De Recherche Scientifique
Antibacterial Agents
Thiophene derivatives have shown significant inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The compound may serve as a potent antibacterial agent due to its structural similarity with active thiophene compounds .
Anti-inflammatory Treatments
Compounds containing a thiophene nucleus, similar to the one mentioned, have been used as anti-inflammatory agents. This suggests potential application in reducing inflammation in medical conditions .
Serotonin Antagonists
Some thiophene derivatives act as serotonin antagonists and are used in treating neurological disorders such as Alzheimer’s disease. The compound could be explored for similar neurological applications .
Chromatographic Analysis
Thiophene derivatives are often used in chromatographic separations and analyses, indicating that the compound could be useful in analytical chemistry for monitoring reactions or purifying other chemicals .
Synthesis of Biologically Active Compounds
Thiophene-based analogs are considered a class of biologically active compounds, which implies that the compound could be a precursor or an intermediate in synthesizing various biologically active molecules .
Antioxidant and Anti-inflammatory Research
Thiophene derivatives are also involved in antioxidant and anti-inflammatory research, suggesting that the compound could contribute to the development of new treatments targeting oxidative stress and inflammation .
Mécanisme D'action
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Thiophene derivatives have been associated with a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine rings, for example, are known to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as a voltage-gated sodium channel blocker, it could potentially inhibit the propagation of action potentials in neurons, leading to analgesic or anesthetic effects .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment. The compound’s chemical structure, particularly the presence of the pyrrolidine and thiophene rings, could also influence its stability and reactivity .
Orientations Futures
Propriétés
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-15-6-4-13(16-10)19-11-5-7-17(9-11)14(18)12-3-2-8-20-12/h2-4,6,8,11H,5,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLVYIXBQPHQAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-{[1-(thiophene-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)



![Ethyl 2-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2949650.png)
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2949651.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2949652.png)

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-bromophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2949655.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)
![6,8-Dichloro-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one](/img/structure/B2949659.png)

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B2949661.png)
![2-(6-chloro-2-oxo-2H-chromen-3-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2949665.png)